REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9]([C:11]1[CH:12]=[CH:13][C:14]2[O:19][C:18]([F:21])([F:20])[O:17][C:16]([F:23])([F:22])[C:15]=2[CH:24]=1)=O.O.[OH-].[Na+]>C1COCC1>[F:21][C:18]1([F:20])[O:17][C:16]([F:22])([F:23])[C:15]2[CH:24]=[C:11]([CH2:9][OH:8])[CH:12]=[CH:13][C:14]=2[O:19]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
2,2,4,4-tetrafluoro-4H-benzo[1,3]dioxine-6-carboxylic acid methyl ester
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Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC2=C(C(OC(O2)(F)F)(F)F)C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC2=C(C(O1)(F)F)C=C(C=C2)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |